![molecular formula C18H38O7S.C4H11NO2<br>C22H49NO9S B15200284 2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol CAS No. 36468-16-3](/img/structure/B15200284.png)
2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate and 2-(2-hydroxyethylamino)ethanol are two distinct chemical compounds with unique properties and applications. 2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate is a surfactant commonly used in various industrial applications, while 2-(2-hydroxyethylamino)ethanol is an organic compound with applications in the synthesis of other chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate
- This compound can be synthesized through the reaction of dodecyl alcohol with ethylene oxide to form 2-(2-dodecoxyethoxy)ethanol. This intermediate is then further reacted with ethylene oxide to form 2-[2-(2-dodecoxyethoxy)ethoxy]ethanol. Finally, the product is sulfated using sulfur trioxide or chlorosulfonic acid to yield 2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate .
-
2-(2-hydroxyethylamino)ethanol
- This compound can be synthesized by the reaction of ethylene oxide with ethanolamine under controlled conditions. The reaction typically occurs at elevated temperatures and pressures to ensure complete conversion .
Industrial Production Methods
- Industrial production of these compounds often involves continuous processes with precise control over reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are common practices to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
-
2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate
- This compound primarily undergoes substitution reactions due to the presence of the sulfate group. It can react with various nucleophiles to form different derivatives .
-
2-(2-hydroxyethylamino)ethanol
- This compound can undergo oxidation, reduction, and substitution reactions. It can be oxidized to form corresponding aldehydes or acids, reduced to form amines, and substituted to form various derivatives .
Common Reagents and Conditions
- Common reagents for these reactions include sulfur trioxide, chlorosulfonic acid, ethylene oxide, and ethanolamine. Reaction conditions typically involve controlled temperatures and pressures to ensure desired product formation .
Major Products Formed
Applications De Recherche Scientifique
Chemistry
2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate: is widely used as a surfactant in chemical reactions to enhance solubility and stability of reactants.
2-(2-hydroxyethylamino)ethanol: is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine
- These compounds have applications in the formulation of pharmaceuticals and personal care products due to their surfactant properties and ability to modify the solubility of active ingredients .
Industry
2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate: is used in detergents, emulsifiers, and dispersants in various industrial processes.
2-(2-hydroxyethylamino)ethanol: is used in the production of polymers and resins.
Mécanisme D'action
2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate: acts as a surfactant by reducing the surface tension of liquids, thereby enhancing the mixing and solubility of different substances.
2-(2-hydroxyethylamino)ethanol: acts as a nucleophile in chemical reactions, participating in various substitution and addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
- 2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate is unique due to its specific structure that provides excellent surfactant properties, making it highly effective in reducing surface tension and enhancing solubility .
- 2-(2-hydroxyethylamino)ethanol is unique due to its dual functional groups, allowing it to participate in a wide range of chemical reactions .
Propriétés
Numéro CAS |
36468-16-3 |
|---|---|
Formule moléculaire |
C18H38O7S.C4H11NO2 C22H49NO9S |
Poids moléculaire |
503.7 g/mol |
Nom IUPAC |
2-[2-(2-dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C18H38O7S.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-14-23-15-16-24-17-18-25-26(19,20)21;6-3-1-5-2-4-7/h2-18H2,1H3,(H,19,20,21);5-7H,1-4H2 |
Clé InChI |
JHBRPYGVCJOJHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)O.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


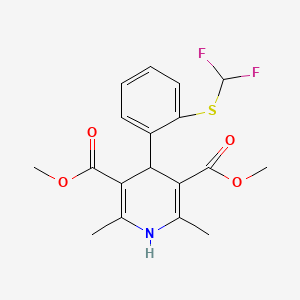
![(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine](/img/structure/B15200204.png)
![N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide](/img/structure/B15200207.png)
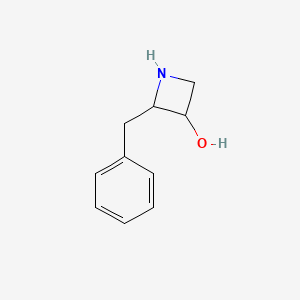
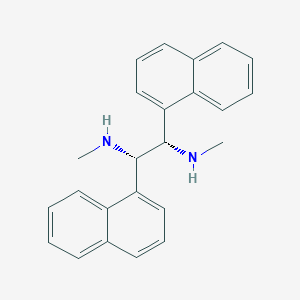
![4-chloro-3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15200234.png)
![7-Bromo-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B15200237.png)
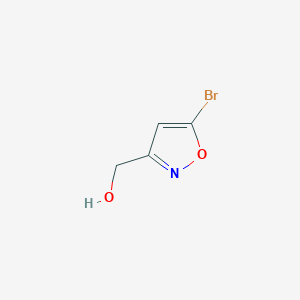
![[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B15200253.png)
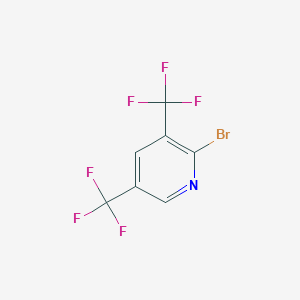
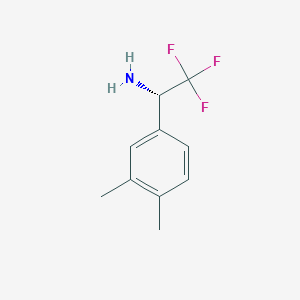
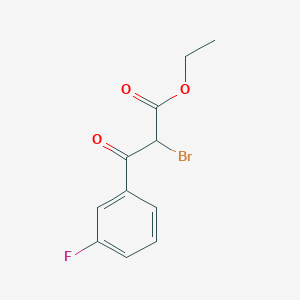
![(3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanol](/img/structure/B15200275.png)
![4-Butyl-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B15200291.png)
